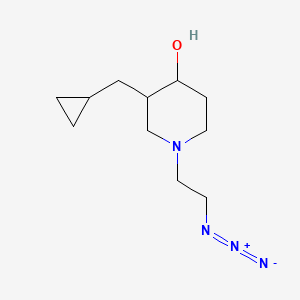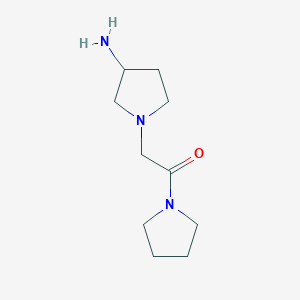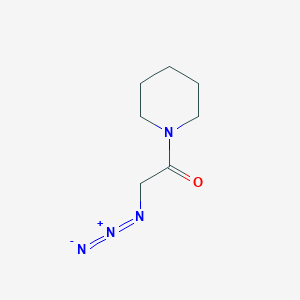
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol
Descripción general
Descripción
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol (ACPMP) is a synthetic organic compound that has recently been gaining attention in the scientific community. ACPMP is a versatile molecule that has a wide range of applications in medicinal chemistry, organic synthesis, and biochemistry. In
Aplicaciones Científicas De Investigación
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has a variety of applications in scientific research. It has been used in medicinal chemistry as a scaffold for the synthesis of novel drugs and pharmaceuticals. In organic synthesis, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has been used as a reagent for the synthesis of other organic compounds. In biochemistry, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has been used in the study of enzyme mechanisms and the design of inhibitors. 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol has also been used in the study of protein-protein interactions and the design of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is not yet fully understood. However, it is believed that the azidoethyl group is responsible for the molecule’s biological activity. The azidoethyl group is able to form covalent bonds with nucleophilic groups on proteins, enzymes, and other molecules. This covalent bonding allows 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol to interact with and modulate the function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol are still being studied. However, preliminary studies have shown that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is able to modulate the activity of enzymes and proteins involved in various metabolic pathways. This suggests that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol may have potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol in laboratory experiments is its relatively simple synthesis method. This allows for the rapid and efficient production of the molecule in large quantities. Additionally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol in laboratory experiments. One limitation is that the synthesis method requires the use of hazardous chemicals, which can be dangerous if not handled properly. Another limitation is that 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol is not very soluble in water, which can limit its use in certain types of experiments.
Direcciones Futuras
The potential applications of 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol are still being explored. One possible future direction is the development of novel drugs and pharmaceuticals based on the 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol scaffold. Additionally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol could be used as a tool to study the mechanisms of various metabolic pathways, as well as the design of inhibitors for these pathways. Finally, 1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol could be used to study protein-protein interactions and design peptide-based drugs.
Propiedades
IUPAC Name |
1-(2-azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-4-6-15-5-3-11(16)10(8-15)7-9-1-2-9/h9-11,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXFHVGHUYOPOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1491369.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)
![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)









